3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one
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Overview
Description
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one is an organic compound that features a piperidine ring, a hydroxyphenyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-hydroxythiophenol with 1-(piperidin-1-yl)prop-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the prop-2-en-1-one moiety can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Similar structure but lacks the hydroxyphenyl and sulfanyl groups.
®-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one: Contains a pyrazolo[3,4-d]pyrimidin-1-yl group instead of the hydroxyphenyl and sulfanyl groups.
Uniqueness
3-[(4-Hydroxyphenyl)sulfanyl]-1-(piperidin-1-yl)prop-2-en-1-one is unique due to the presence of both the hydroxyphenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. These functional groups enable a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
CAS No. |
918828-17-8 |
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Molecular Formula |
C14H17NO2S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)sulfanyl-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2S/c16-12-4-6-13(7-5-12)18-11-8-14(17)15-9-2-1-3-10-15/h4-8,11,16H,1-3,9-10H2 |
InChI Key |
VCGQSHFECPMYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CSC2=CC=C(C=C2)O |
Origin of Product |
United States |
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